9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]thieno[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-aminothiophene with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrimidine ring .
Scientific Research Applications
9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-7-one: Shares the pyrimidine core but differs in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties.
Uniqueness
9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings fused to the pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
10-methyl-2-oxo-N-propyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-3-6-16-13(19)11-8-10-14(21-11)17-12-9(2)5-4-7-18(12)15(10)20/h4-5,7-8H,3,6H2,1-2H3,(H,16,19) |
InChI Key |
IASJEIIZUYANBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)N=C3C(=CC=CN3C2=O)C |
Origin of Product |
United States |
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